
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride is a chemical compound that features a tetrahydropyran ring fused to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The tetrahydropyran group can be introduced via nucleophilic substitution reactions using tetrahydropyranyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Indazole: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride is unique due to the combination of the tetrahydropyran and indazole rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in research and development.
Biological Activity
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride is a synthetic compound belonging to the indazole class, which has garnered attention for its diverse biological activities. Indazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that play a role in cellular processes such as proliferation and apoptosis. For instance, it may affect kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It interacts with various receptors, potentially altering cellular responses. Notably, indazole derivatives have been studied for their ability to modulate sigma receptors, which are implicated in several central nervous system disorders .
Biological Activity Data
Recent studies have highlighted the biological activities of this compound across different assays. Below is a summary table of its activity against various biological targets:
Case Studies
- Cancer Therapy : In a study evaluating the effects of various indazole derivatives on FLT3 inhibition, this compound demonstrated significant potency. The compound's ability to inhibit FLT3 suggests potential use in targeted cancer therapies, particularly for acute myeloid leukemia (AML) where FLT3 mutations are prevalent .
- Neuroprotection : Research into sigma receptor ligands has indicated that compounds similar to this compound may provide neuroprotective effects by modulating sigma receptors involved in neurodegenerative diseases. These findings highlight the compound's potential role in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
3-(oxan-4-yl)-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-13-11)9-5-7-15-8-6-9;/h1-4,9H,5-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXRLIHYOQDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3C=CC=CC3=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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